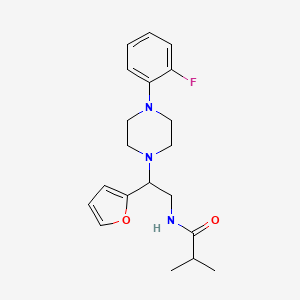
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C20H26FN3O2 and its molecular weight is 359.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperazine ring substituted with a fluorophenyl group and a furan moiety. The molecular formula is C17H22FN3O3, with a molecular weight of 331.34 g/mol. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C17 H22 F N3 O3 |
| Molecular Weight | 331.34 g/mol |
| logP | 1.577 |
| logD | 1.577 |
| Polar Surface Area | 52.58 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction modulates neurotransmission pathways, which can influence various physiological processes such as mood regulation and cognitive function.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the piperazine and furan moieties can significantly affect the compound's affinity and selectivity for specific receptors. For instance, the presence of the fluorophenyl group enhances binding affinity to serotonin receptors compared to non-fluorinated analogs .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in cellular nucleotide uptake . The IC50 values for various analogues against ENT1 and ENT2 have been documented, showing promising selectivity profiles.
Case Studies
- Neuropharmacological Effects : In one study, the compound was evaluated for its effects on anxiety-like behavior in rodent models. The results indicated that administration led to significant reductions in anxiety-related behaviors, suggesting potential therapeutic applications in anxiety disorders.
- Antitumor Activity : Another case study explored the compound's potential as an antitumor agent. Preliminary results showed that it inhibited cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Target Receptor | Biological Activity |
|---|---|---|
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino... | ENT1/ENT2 | Selective inhibition of nucleoside transport |
| Methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-... | Serotonin/Dopamine | Modulation of mood and cognition |
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c1-15(2)20(25)22-14-18(19-8-5-13-26-19)24-11-9-23(10-12-24)17-7-4-3-6-16(17)21/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAVQEXLUNCVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













